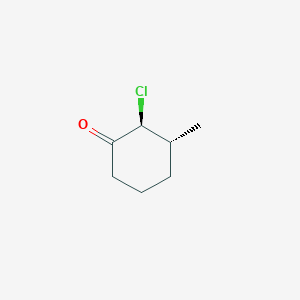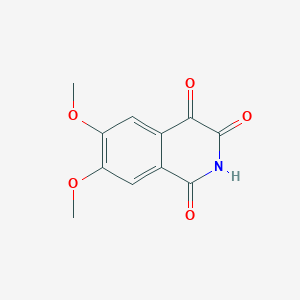
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a trione functional group at the 1, 3, and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps:
Condensation Reaction: Veratraldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the isoquinoline ring.
Oxidation: The resulting isoquinoline derivative is oxidized to introduce the trione functional group at the 1, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale The reaction conditions are optimized to ensure high yield and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: The methoxy groups at the 6 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Compounds with additional carbonyl or carboxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the trione group.
Substitution Products: Isoquinoline derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the trione functional group but shares the methoxy groups at the 6 and 7 positions.
Papaverine: An isoquinoline derivative with methoxy groups at the 6 and 7 positions and additional functional groups.
Uniqueness
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the presence of the trione functional group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
62809-04-5 |
|---|---|
Molekularformel |
C11H9NO5 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
6,7-dimethoxyisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C11H9NO5/c1-16-7-3-5-6(4-8(7)17-2)10(14)12-11(15)9(5)13/h3-4H,1-2H3,(H,12,14,15) |
InChI-Schlüssel |
ZSBGPMNTNKLJLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)NC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


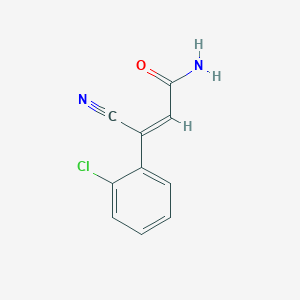

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)

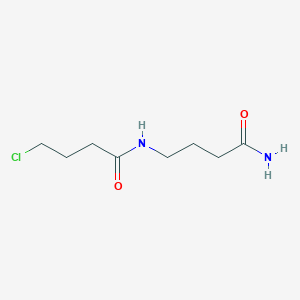

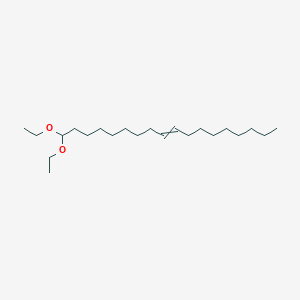


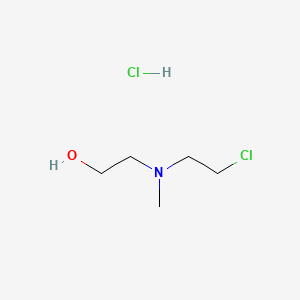


![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
